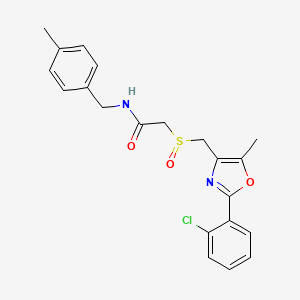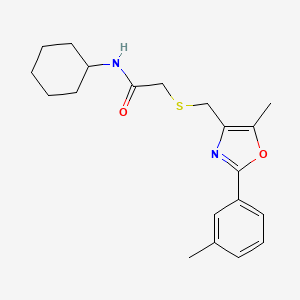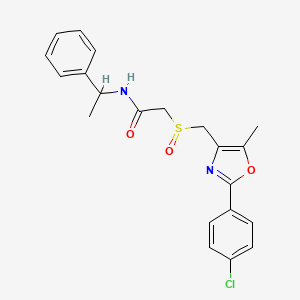![molecular formula C19H24N2O3S B10816404 N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816404.png)
N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-332037 is a chemical compound with the molecular formula C₁₉H₂₄N₂O₃S. It is known for its role as a beta-catenin modulator, which can alter the lifespan of eukaryotic organisms
Métodos De Preparación
The synthesis of WAY-332037 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the following steps:
Formation of the oxazole ring: This involves the reaction of a substituted benzaldehyde with an amino acid derivative under acidic conditions to form the oxazole ring.
Sulfoxide formation: The oxazole derivative is then reacted with a sulfoxide precursor under controlled conditions to introduce the sulfoxide group.
Industrial production methods for WAY-332037 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Análisis De Reacciones Químicas
WAY-332037 undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl group, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions include the corresponding sulfone, sulfide, and substituted derivatives.
Aplicaciones Científicas De Investigación
WAY-332037 has a wide range of scientific research applications:
Chemistry: It is used as a beta-catenin modulator in studies related to chemical signaling pathways.
Biology: The compound is studied for its effects on the lifespan of eukaryotic organisms, making it a valuable tool in aging research.
Medicine: WAY-332037 is investigated for its potential therapeutic applications, particularly in diseases where beta-catenin signaling is implicated.
Industry: The compound’s unique properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
WAY-332037 exerts its effects by modulating the beta-catenin signaling pathway. Beta-catenin is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival. WAY-332037 interacts with beta-catenin, altering its stability and activity, thereby influencing the downstream signaling events. This modulation can lead to changes in gene expression and cellular behavior, making it a powerful tool for studying and potentially treating conditions related to beta-catenin dysregulation.
Comparación Con Compuestos Similares
WAY-332037 can be compared with other beta-catenin modulators, such as:
ICG-001: A small molecule that inhibits the interaction between beta-catenin and CREB-binding protein.
XAV939: A tankyrase inhibitor that promotes the degradation of beta-catenin.
PRI-724: A derivative of ICG-001 with improved pharmacokinetic properties.
WAY-332037 is unique in its specific interaction with beta-catenin and its ability to modulate the lifespan of eukaryotic organisms. This sets it apart from other beta-catenin modulators, which may have different mechanisms of action or target different aspects of the beta-catenin signaling pathway.
Propiedades
Fórmula molecular |
C19H24N2O3S |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C19H24N2O3S/c1-13-6-5-7-15(10-13)19-21-17(14(2)24-19)11-25(23)12-18(22)20-16-8-3-4-9-16/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3,(H,20,22) |
Clave InChI |
SOMQSZSXEVGRQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Cyclopentyl-2-{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816330.png)
![N-[(2-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816342.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816354.png)
![N-Cyclohexyl-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816357.png)


![N-Benzyl-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816388.png)
![1-(4-Ethylpiperazin-1-YL)-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}ethan-1-one](/img/structure/B10816390.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816395.png)
![N-Benzyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816398.png)
![2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-methylpiperazin-1-YL)ethan-1-one](/img/structure/B10816408.png)

![2-({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816416.png)